molecular formula C6H10Cl2N4 B6196090 1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride CAS No. 2680534-64-7

1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride

Katalognummer: B6196090
CAS-Nummer: 2680534-64-7
Molekulargewicht: 209.07 g/mol
InChI-Schlüssel: XBCKECLBCDVYCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride is a heterocyclic compound that features a diazoloimidazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar structural features.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

    Thiazole: Another heterocyclic compound with sulfur in the ring structure.

Uniqueness

1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride is unique due to its diazoloimidazole core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

2680534-64-7

Molekularformel

C6H10Cl2N4

Molekulargewicht

209.07 g/mol

IUPAC-Name

7H-imidazo[1,2-a]imidazol-6-ylmethanamine;dihydrochloride

InChI

InChI=1S/C6H8N4.2ClH/c7-3-5-4-10-2-1-8-6(10)9-5;;/h1-2,4H,3,7H2,(H,8,9);2*1H

InChI-Schlüssel

XBCKECLBCDVYCA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(NC2=N1)CN.Cl.Cl

Reinheit

93

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.